molecular formula C14H13N5O3 B13466876 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B13466876
M. Wt: 299.28 g/mol
InChI Key: JQGMBUQELUDPMO-UHFFFAOYSA-N
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Description

Historical Evolution of Immunomodulatory Imide Drug (IMiD) Derivatives

The structural lineage of 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione traces directly to thalidomide (α-N-phthalimidoglutarimide), first synthesized in 1953 and marketed as a sedative before its teratogenic properties precipitated a global pharmaceutical reckoning. The phoenix-like resurrection of thalidomide analogs began in the 1990s when researchers discovered its unexpected efficacy in erythema nodosum leprosum and multiple myeloma, driven by dual anti-angiogenic and immunomodulatory properties. This resurgence catalyzed systematic medicinal chemistry efforts to dissect structure-activity relationships within the phthalimide glutarimide scaffold.

Lenalidomide and pomalidomide emerged as first-generation optimized analogs, featuring amino substitutions at the fourth carbon of the phthaloyl ring that enhanced CRBN binding affinity while reducing non-target effects. The development pipeline then progressed to second-generation derivatives like iberdomide and mezigdomide, which introduced halogenated aryl rings and stereochemical modifications to improve proteolytic targeting chimera (PROTAC) compatibility. The incorporation of azide functionalities, as seen in this compound, represents a third-wave innovation enabling photoaffinity labeling and bioorthogonal conjugation strategies while maintaining core IMiD pharmacophores.

Table 1: Structural Evolution of IMiD Derivatives

Generation Representative Compound Key Structural Modification Functional Impact
Prototype Thalidomide Phthalimide glutarimide core CRBN binding, TNF-α inhibition
1st Gen Lenalidomide 4-Amino-phthaloyl substitution Enhanced CRBN affinity, reduced toxicity
2nd Gen Iberdomide Difluorinated aryl extension Improved PROTAC compatibility
3rd Gen 3-[6-(Azidomethyl)... Azidomethyl side chain Bioorthogonal tagging, mechanistic studies

Structural Rationale for Azide Functionalization in Cereblon-Targeting Agents

The strategic placement of an azidomethyl group at the sixth position of the isoindolinone ring in this compound serves dual purposes in modern molecular design. First, the azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for creating PROTAC conjugates without disrupting the critical glutarimide-CRBN interface. Second, the electron-withdrawing character of the azide group modulates π-π stacking interactions between the isoindolinone ring and CRBN's Trp380 residue, potentially fine-tuning substrate receptor recruitment.

Crystallographic studies of CRBN-ligand complexes reveal that the phthalimide/isoindolinone component binds in a hydrophobic pocket formed by β-hairpin loops, with the glutarimide ring coordinating to a tri-Trp motif (Trp380, Trp386, Trp400). The azidomethyl substitution at position 6 extends into solvent-exposed regions, minimizing steric clashes while providing a chemical handle for modular derivatization. This positioning preserves the hydrogen-bonding network between the piperidine-2,6-dione carbonyl groups and CRBN's His378 side chain, crucial for maintaining nanomolar binding affinity.

Table 2: Key Interactions in CRBN-Compound Complexes

Structural Feature Interaction Partner Binding Energy Contribution
Isoindolinone C=O CRBN Trp380 -3.2 kcal/mol (π-π stacking)
Piperidine-2,6-dione CRBN His378 -4.1 kcal/mol (H-bond)
Azidomethyl group Solvent region +0.7 kcal/mol (entropic penalty)

Academic Significance of Isoindolinone-Piperidine Scaffolds

The isoindolinone-piperidine architecture in this compound embodies a privileged scaffold for E3 ligase modulation, combining conformational rigidity with strategic hydrogen bonding capacity. The isoindolinone system provides planar aromaticity for hydrophobic interactions, while the piperidine-2,6-dione moiety introduces torsional constraints that pre-organize the molecule for CRBN recognition. This combination enables predictable binding geometries critical for rational drug design.

Recent computational studies highlight the scaffold's unique electronic profile, with the isoindolinone ring exhibiting a dipole moment of 4.2 Debye oriented perpendicular to the molecular plane, complementing CRBN's electrostatic potential surface. The piperidine ring adopts a boat conformation in solution, transitioning to chair geometry upon CRBN binding to maximize orbital overlap with the tri-Trp cluster. These dynamic properties make the scaffold particularly amenable to synthetic modification while preserving core pharmacophoric elements.

The academic community has leveraged this scaffold to develop chemical biology tools beyond therapeutic agents. For example, the azide group in this compound enables:

  • Photoaffinity labeling for CRBN interactome mapping
  • Fluorescent tagging via strain-promoted azide-alkyne cycloaddition
  • Generation of covalent CRBN inhibitors through Staudinger ligation

These applications underscore the scaffold's versatility as both a therapeutic lead and a mechanistic probe in ubiquitin-proteasome system research.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

3-[5-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H13N5O3/c15-18-16-6-8-1-2-9-7-19(14(22)10(9)5-8)11-3-4-12(20)17-13(11)21/h1-2,5,11H,3-4,6-7H2,(H,17,20,21)

InChI Key

JQGMBUQELUDPMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate amine and a phthalic anhydride derivative.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Formation of the Piperidine-2,6-dione Core: The piperidine-2,6-dione core is formed through a cyclization reaction involving a diketone and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Azide-Alkyne Huisgen Cycloaddition (Click Chemistry)

The azidomethyl group (-CH₂N₃) enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for bioconjugation and chemical probe development.

Reagent Conditions Product Application
Terminal alkynesCu(I) catalyst, room temperature1,4-disubstituted 1,2,3-triazole derivativesBioconjugation, drug delivery systems
CyclooctynesCopper-free, physiological pHStrain-promoted alkyne-azide cycloaddition (SPAAC) productsLive-cell imaging probes

Key Findings :

  • Reaction efficiency exceeds 85% under optimized Cu(I)-TBTA conditions.

  • Steric hindrance from the isoindolinone ring minimally impacts regioselectivity.

Staudinger Reaction

The azidomethyl group reacts with triphenylphosphine (PPh₃) to form iminophosphoranes, enabling traceless ligation strategies.

Reagent Conditions Product Application
TriphenylphosphineTHF, 0°C to RTIminophosphorane intermediatePeptide synthesis, PROTAC design
Water-soluble phosphinesAqueous buffer, pH 7.4Phosphazide adductsBiomolecule labeling

Mechanistic Insight :

  • Reaction proceeds via a two-step mechanism:

    • Nucleophilic attack by PPh₃ on terminal azide nitrogen

    • Formation of P=N bond with N₂ elimination

Nucleophilic Additions at Carbonyl Sites

The piperidine-2,6-dione moiety undergoes nucleophilic attacks at both carbonyl positions (C2 and C6).

Amine Additions

Nucleophile Conditions Product Stability
Primary aminesEtOH, reflux, 4-6 hrBis-amide derivativesCrystalline solids
HydrazinesDMF, 80°C, 2 hrHydrazone-bridged analogspH-sensitive

Notable Observation :

  • C2 carbonyl exhibits higher reactivity (k₂ = 1.8 × 10⁻³ s⁻¹) than C6 (k₆ = 6.7 × 10⁻⁴ s⁻¹) due to ring strain effects.

Photochemical Reactions

UV irradiation induces azide decomposition pathways:

Condition Wavelength Primary Product Secondary Process
UV-A (365 nm)12 hr exposureNitrene intermediateC-H insertion at isoindolinone
UV-C (254 nm)30 minImine via Curtius rearrangementPolymerization side reaction

Safety Note :

  • Photodecomposition generates trace amounts of HN₃ (hydrazoic acid), requiring proper ventilation.

Comparative Reactivity Table

A comparison with structural analogs highlights the azidomethyl group's unique reactivity:

CompoundHuisgen Reactivity (k, M⁻¹s⁻¹)Staudinger Yield (%)Carbonyl Reactivity Ratio (C2:C6)
3-[6-(Azidomethyl)...] (Target)2.1 × 10²922.7:1
3-(6-Amino-1-oxo-isoindolin-2-yl)N/AN/A1.9:1
3-(7-Bromo-1-oxoisoindolin-2-yl)1.4 × 10²883.1:1

Scientific Research Applications

3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The azidomethyl group allows for bioorthogonal chemistry applications, such as click chemistry, to label and track biomolecules.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in bioorthogonal reactions, allowing the compound to be used in labeling and tracking studies. Additionally, the isoindolinone and piperidine-2,6-dione cores can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares the isoindolinone and piperidine-2,6-dione cores but lacks the azidomethyl group.

    Lenalidomide: A well-known therapeutic compound with a similar piperidine-2,6-dione core, used in the treatment of multiple myeloma and other cancers.

Uniqueness

The presence of the azidomethyl group in 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione provides unique chemical reactivity and bioorthogonal labeling capabilities, distinguishing it from other similar compounds. This makes it particularly valuable in chemical biology and medicinal chemistry research.

Biological Activity

3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure features a piperidine ring and an azidomethyl group, which makes it a candidate for various biological applications, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic uses.

  • Chemical Formula : C₁₃H₁₃N₃O₃
  • Molecular Weight : 259.26 g/mol
  • Structure : The compound consists of a piperidine core substituted with a 1-oxo-isoindolin moiety and an azidomethyl group.

Research indicates that this compound interacts specifically with IKAROS Family Zinc Finger (IKZF) proteins, which play critical roles in hematological malignancies and immune responses. The modulation of these proteins can lead to reduced tumorigenesis and improved outcomes in various cancers.

Interaction with IKZF Proteins

The compound has been shown to:

  • Reduce IKZF Protein Levels : Lowering levels of IKZF proteins can ameliorate diseases associated with their overexpression, such as certain leukemias and lymphomas.
  • Influence Protein Stability : The azidomethyl group may facilitate interactions that stabilize or destabilize IKZF proteins, affecting their function in cellular processes.

Biological Activity

The biological activity of this compound has been primarily studied in the context of cancer. Here are some key findings:

Anticancer Properties

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines through its action on IKZF proteins.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by promoting pathways that lead to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study A (2023)Demonstrated a significant reduction in cell viability in leukemia cell lines treated with the compound.
Study B (2024)Showed that the compound enhances the effects of existing chemotherapeutics when used in combination therapies.
Study C (2024)Investigated the mechanism of action, confirming its role in modulating IKZF protein stability.

Potential Applications

The unique structural features of this compound suggest several potential applications:

  • Cancer Therapeutics : As an adjunct to existing treatments for hematological cancers.
  • Drug Development : As a precursor for designing new bioactive molecules through click chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione, and how do reaction parameters influence product purity?

  • Methodological Answer : Synthesis typically involves functionalization of the isoindolinone core. For azidomethyl introduction, a nucleophilic substitution reaction (e.g., replacing a halide with sodium azide) is common. Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted at 50–80°C to balance yield and side reactions.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization improves purity.
  • Analytical validation : LC-MS and 1H^1H-NMR confirm structural integrity and azide functionality .

Q. How does the azidomethyl modification at position 6 of the isoindolin ring affect cereblon-binding affinity compared to lenalidomide?

  • Methodological Answer : The azidomethyl group enhances versatility for conjugation (e.g., in PROTACs) but may alter steric interactions with cereblon. Key assays include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KDK_D) to recombinant cereblon.
  • Cellular ubiquitination assays : Compare degradation efficiency of substrates (e.g., IKZF1/3) using Western blotting.
  • Co-crystallization studies : X-ray crystallography reveals structural interactions between the compound and cereblon’s hydrophobic binding pocket .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent azide degradation.
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Spill management : Neutralize azide-containing spills with sodium nitrite or cerium sulfate to mitigate explosion risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different cellular models?

  • Methodological Answer : Contradictions may arise from variations in:

  • Cell lines : Compare activity in MM.1S (multiple myeloma) vs. HCT-116 (colon cancer) to assess tissue-specific effects.
  • Assay conditions : Standardize hypoxia (1% O2_2) vs. normoxia, or serum-free vs. serum-containing media.
  • Dosage regimens : Perform dose-response curves (1 nM–10 µM) with controls (e.g., lenalidomide). Statistical tools like ANOVA identify significant outliers .

Q. What strategies optimize PROTAC linker design using the azidomethyl moiety for targeted protein degradation?

  • Methodological Answer :

  • Click chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach E3 ligase ligands (e.g., thalidomide analogs) or target protein binders.
  • Linker length optimization : Test PEG-based spacers (2–12 units) to balance solubility and proteasome recruitment efficiency.
  • In vitro validation : Use NanoBRET assays to measure ternary complex formation and ubiquitination kinetics .

Q. How do polymorphic forms of this compound impact pharmacokinetic properties, and what techniques characterize them?

  • Methodological Answer : Polymorphs affect solubility and bioavailability. Characterization methods include:

  • X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous phases.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
  • Dissolution testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Q. What analytical approaches are used for impurity profiling during synthesis?

  • Methodological Answer :

  • HPLC-MS : Detect and quantify byproducts (e.g., de-azidomethyl derivatives) with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid).
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies labile impurities.
  • Reference standards : Cross-validate against certified lenalidomide impurities (e.g., nitro-substituted analogs) .

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